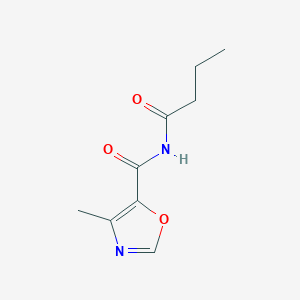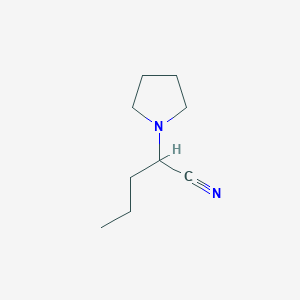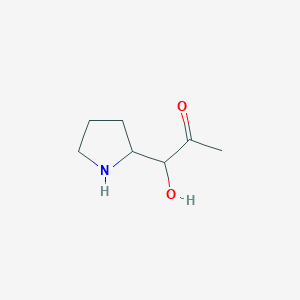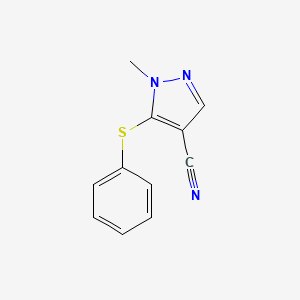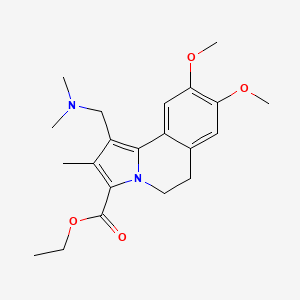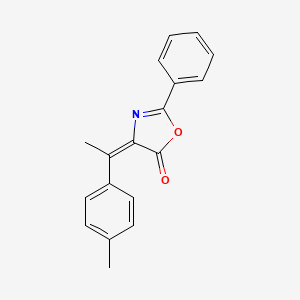
(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one is a synthetic organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction between a phenyl-substituted oxazole and a p-tolyl-substituted aldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one: A similar compound without the (E)-configuration.
2-Phenyl-4-(1-(m-tolyl)ethylidene)oxazol-5(4H)-one: A compound with a different substitution pattern on the tolyl group.
2-Phenyl-4-(1-(o-tolyl)ethylidene)oxazol-5(4H)-one: Another isomer with ortho-substitution.
Uniqueness
(E)-2-Phenyl-4-(1-(p-tolyl)ethylidene)oxazol-5(4H)-one is unique due to its specific (E)-configuration and substitution pattern, which can influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C18H15NO2 |
|---|---|
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
(4E)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO2/c1-12-8-10-14(11-9-12)13(2)16-18(20)21-17(19-16)15-6-4-3-5-7-15/h3-11H,1-2H3/b16-13+ |
InChI-Schlüssel |
QFFMBOXLYJKPKE-DTQAZKPQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(=O)OC(=N2)C3=CC=CC=C3)/C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide](/img/structure/B12893241.png)
![1-[6-(Methoxymethoxy)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12893252.png)
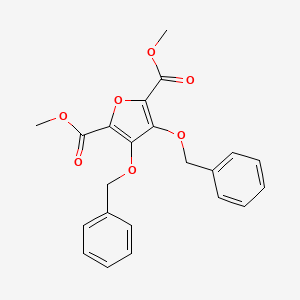

![(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
![Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12893283.png)
![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
